N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxybenzyl group, and a dioxoimidazolidinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorophenylamine with 3-methoxybenzyl chloride under specific conditions to form an intermediate, which is then reacted with 4-methoxyphenyl isocyanate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide analogs: Compounds with slight modifications in the structure, such as different substituents on the phenyl or benzyl groups.
Other imidazolidinyl compounds: Compounds with similar imidazolidinyl core structures but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H24ClN3O5 |
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Molecular Weight |
493.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(4-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C26H24ClN3O5/c1-34-21-12-10-20(11-13-21)30-25(32)23(15-24(31)28-19-8-6-18(27)7-9-19)29(26(30)33)16-17-4-3-5-22(14-17)35-2/h3-14,23H,15-16H2,1-2H3,(H,28,31) |
InChI Key |
TVOYKMYDPARBPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(N(C2=O)CC3=CC(=CC=C3)OC)CC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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